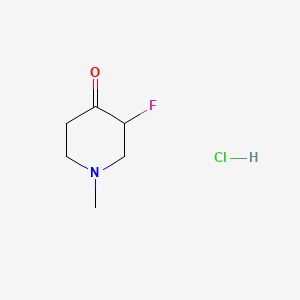

3-Fluoro-1-methyl-piperidin-4-one;hydrochloride

Description

3-Fluoro-1-methyl-piperidin-4-one hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a ketone group at the 4th position. Key structural features include:

- Fluorine substitution at the 3rd position, which enhances electronegativity and influences metabolic stability.

- Hydrochloride salt form, improving water solubility and bioavailability .

This compound serves as a pharmaceutical intermediate, with applications in drug development for central nervous system (CNS) disorders, antimicrobial agents, and metabolic modulators. Its structural simplicity allows for versatile synthetic modifications.

Properties

Molecular Formula |

C6H11ClFNO |

|---|---|

Molecular Weight |

167.61 g/mol |

IUPAC Name |

3-fluoro-1-methylpiperidin-4-one;hydrochloride |

InChI |

InChI=1S/C6H10FNO.ClH/c1-8-3-2-6(9)5(7)4-8;/h5H,2-4H2,1H3;1H |

InChI Key |

LPTVFRWPZCNHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=O)C(C1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Overview

3-Fluoro-1-methyl-piperidin-4-one hydrochloride is a fluorinated piperidine derivative, potentially useful in pharmaceutical research. Information on its preparation is limited, with the available data focusing on related compounds and synthetic strategies that can be adapted for its synthesis.

Data Tables

The following tables summarize key compounds, reagents, and reaction conditions relevant to the synthesis:

| Compound | CAS No. | Molecular Weight (g/mol) | Properties |

|---|---|---|---|

| Methyl Iodide | 74-88-4 | 141.94 | Methylating agent |

| Thionyl Chloride | 7719-09-7 | 118.97 | Chlorinating agent, used for converting carboxylic acids to acyl chlorides |

| Diethylamine | 109-89-7 | 73.14 | Base, used in amide formation |

| Palladium on Charcoal | 7440-05-3 | N/A | Catalyst for transfer hydrogenation |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Used for hydrochloride salt formation |

| Piperidine-4-Carboxylic Acid | 498-95-3 | 129.16 | Precursor for 1-methylpiperidine-4-carboxylic acid |

| 1-Methylpiperidine-4-Carboxylic Acid | 3627-56-3 | 143.19 | Intermediate in the synthesis |

| N,N-Diethyl-1-Methylpiperidine-4-Carboxamide | 6344-59-8 | 212.33 | Intermediate for Grignard reactions |

| Reaction | Reagents and Conditions | Purpose |

|---|---|---|

| Methylation | Methyl iodide, base, solvent (e.g., acetonitrile), ambient temperature | Introduction of the methyl group on the nitrogen atom |

| Amide Formation | Thionyl chloride, diethylamine, solvent (e.g., dichloromethane), 0-25°C | Conversion of carboxylic acid to N,N-diethylamide |

| Transfer Hydrogenation | Formaldehyde, palladium on charcoal, water, formic acid, heat (90-95°C) | Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid |

| Grignard Reaction | Grignard reagent (e.g., isopropylmagnesium chloride/lithium chloride), THF, ambient temperature | Formation of C-C bond |

| Hydrochloride Formation | Hydrochloric acid (1.5 equivalents), solvent (e.g., ether) | Formation of the hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-piperidin-4-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or nitrogen positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typically employed.

Major Products Formed

Oxidation: N-oxides of 3-Fluoro-1-methyl-piperidin-4-one.

Reduction: 3-Fluoro-1-methyl-piperidin-4-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Fluoro-1-methyl-piperidin-4-one;hydrochloride is a building block in organic synthesis. It can be used in synthesizing complex organic molecules and can participate in different chemical reactions. These reactions include oxidation, reduction, and nucleophilic substitution.

Biology

The compound has potential biological effects, including receptor interaction and enzyme inhibition. It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems. Notably, it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial for neurotransmitter regulation, suggesting potential applications in treating cognitive disorders.

Medicine

The therapeutic potential of this compound is explored in several areas:

- Neurological Disorders: Its cholinesterase-inhibiting properties make it a candidate for treating Alzheimer's disease.

- Cancer Therapy: Piperidine derivatives may induce apoptosis in cancer cell lines, suggesting potential anticancer applications.

Case Studies and Research Findings

- Neurological Studies: In vitro studies show that this compound effectively inhibits AChE activity, increasing acetylcholine levels and improving cognitive function in animal models.

- Cancer Research: Studies evaluated piperidine derivatives for their cytotoxic effects on human cancer cell lines, with results indicating that certain derivatives exhibited significant apoptosis induction.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

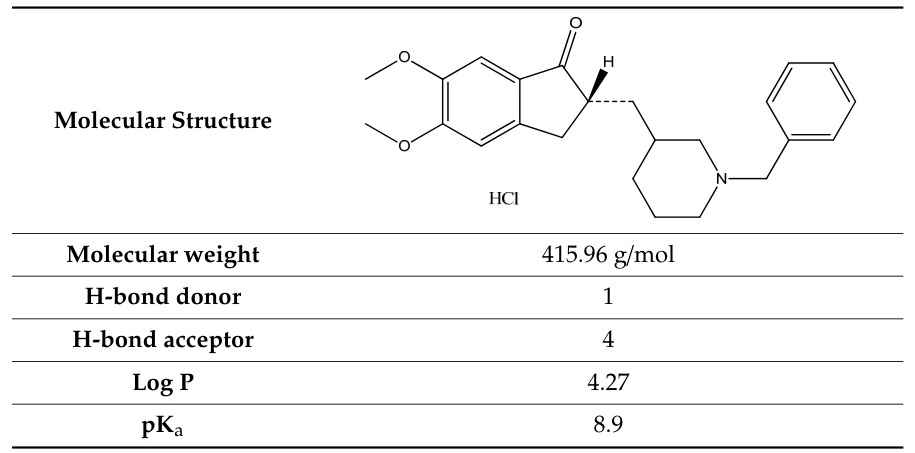

Structural and Physicochemical Properties

The table below compares 3-fluoro-1-methyl-piperidin-4-one hydrochloride with related compounds:

Key Observations :

Stability and Metabolic Considerations

- Hydrochloride Salts: Enhance stability under physiological conditions compared to free bases. For example, 3-fluoro-1-methyl-piperidin-4-one HCl shows better shelf-life than non-salt forms .

- Fluorine’s Role : The 3-fluoro substituent in 3-fluoro-1-methyl-piperidin-4-one reduces cytochrome P450-mediated metabolism, a feature shared with fluorinated drugs like fluoxetine .

Biological Activity

3-Fluoro-1-methyl-piperidin-4-one; hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is studied for its interactions with various biological systems, including its effects on receptors, enzymes, and potential therapeutic applications.

The biological activity of 3-fluoro-1-methyl-piperidin-4-one; hydrochloride is primarily attributed to its ability to act as an agonist or antagonist at specific receptors. This modulation can lead to various physiological effects, depending on the targeted pathways and receptor types involved. The compound's fluorine substitution may influence its binding affinity and selectivity towards these receptors, impacting its overall efficacy in biological systems.

1. Medicinal Chemistry

Research indicates that 3-fluoro-1-methyl-piperidin-4-one; hydrochloride is being explored for its potential roles in developing new drugs aimed at treating neurological disorders. Its structural similarity to other piperidine derivatives allows it to be a candidate for further modifications to enhance therapeutic profiles .

2. Antibacterial and Antifungal Activities

Studies have shown that piperidine derivatives exhibit significant antibacterial and antifungal properties. Although specific data on 3-fluoro-1-methyl-piperidin-4-one; hydrochloride is limited, related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting a potential for similar activities in this compound .

Study on Anticancer Properties

A study focused on piperidine derivatives highlighted their anticancer activities, particularly against human hepatocellular carcinoma cell lines. While 3-fluoro-1-methyl-piperidin-4-one; hydrochloride was not the primary compound studied, its structural relatives exhibited promising results, indicating that modifications in piperidine structures can lead to significant anticancer properties .

Data Table: Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| 3-Fluoro-1-methyl-piperidin-4-one | Antibacterial | S. aureus | Not Specified |

| 3-Chloro-2,6-bis(4-chlorophenyl)-3-methyl-piperidin-4-one | Anticancer | HepG2 (Hepatocellular carcinoma) | IC50: 10 µM |

| N-Methyl-4-piperidone | Cytotoxic | MV-4-11 (Acute Myeloid Leukemia) | IC50: 5 µM |

Research Findings

Recent literature reviews have identified several compounds similar to 3-fluoro-1-methyl-piperidin-4-one; hydrochloride that exhibit significant biological activities. These findings suggest that the introduction of fluorine atoms can enhance the pharmacological properties of piperidine derivatives, making them valuable in drug development .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-1-methyl-piperidin-4-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves fluorination and methylation of piperidin-4-one precursors. For example, fluorination at the 3-position can be achieved using agents like DAST (diethylaminosulfur trifluoride), followed by N-methylation via reductive amination or alkylation. Reaction optimization includes:

- Temperature control : Maintaining low temperatures (-20°C to 0°C) during fluorination to minimize side reactions .

- Acid catalysis : Using HCl for hydrochloride salt formation, as demonstrated in analogous piperidine derivatives (e.g., stepwise addition of 1.0 M HCl to ensure crystallization ).

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures to achieve ≥98% purity, as per standards for similar compounds .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of 3-Fluoro-1-methyl-piperidin-4-one hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., fluorine at C3, methyl at N1) and absence of tautomeric mixtures, as seen in related enol-oxo-tautomer studies .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (MW: 163.58 g/mol for free base; 200.04 g/mol as HCl salt) .

- X-ray Crystallography : For absolute configuration confirmation, particularly if stereochemical purity is critical (e.g., monoclinic space groups used for piperidine derivatives ).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities (<0.5%) .

Q. How should researchers handle and store 3-Fluoro-1-methyl-piperidin-4-one hydrochloride to ensure stability during experimental use?

Methodological Answer:

- Storage : Store desiccated at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation and oxidation .

- Solution Stability : Prepare stock solutions in anhydrous DMSO or ethanol; aliquot to avoid repeated freeze-thaw cycles (stability ≤1 month at -80°C) .

- Safety : Use fume hoods and PPE (gloves, lab coat) during handling, as recommended for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of 3-Fluoro-1-methyl-piperidin-4-one hydrochloride across different studies?

Methodological Answer:

- Controlled Replication : Reproduce synthesis and characterization under standardized conditions (e.g., solvent purity, heating rates for melting point determination) .

- Solubility Profiling : Use tiered solvents (water, DMSO, ethanol) with nephelometry or gravimetric analysis to quantify solubility limits, addressing conflicts from non-standardized methods .

- Interlaboratory Validation : Collaborate with independent labs to cross-validate data, as done for HPLC method harmonization in pharmaceutical analysis .

Q. What experimental strategies can be employed to investigate the stereochemical influences of 3-Fluoro-1-methyl-piperidin-4-one hydrochloride on its biological activity?

Methodological Answer:

- Enantiomer Synthesis : Use chiral auxiliaries or catalysts to isolate (R)- and (S)-enantiomers, followed by circular dichroism (CD) for stereochemical confirmation .

- Receptor Binding Assays : Test enantiomers against target receptors (e.g., opioid or σ receptors) using radioligand displacement, as done for 3-fluoro PCP hydrochloride .

- Molecular Dynamics (MD) Simulations : Model interactions between enantiomers and binding pockets to rationalize activity differences .

Q. In designing pharmacokinetic studies for 3-Fluoro-1-methyl-piperidin-4-one hydrochloride, what methodological considerations are critical for accurate metabolite profiling?

Methodological Answer:

- Radiolabeling : Synthesize C- or H-labeled analogs to track metabolite distribution in vivo .

- LC-MS/MS : Use triple-quadrupole MS with HILIC chromatography to detect polar metabolites (e.g., hydroxylated or demethylated derivatives) .

- Animal Models : Select species with cytochrome P450 isoforms analogous to humans (e.g., rats) and collect plasma/bile samples at optimized timepoints .

Q. How can researchers address contradictory data in the compound’s inhibitory effects on enzyme targets?

Methodological Answer:

- Dose-Response Refinement : Perform IC assays across a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .

- Cofactor Optimization : Vary experimental conditions (e.g., Mg concentration, pH) to replicate reported enzymatic activity .

- Orthogonal Assays : Validate findings using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.